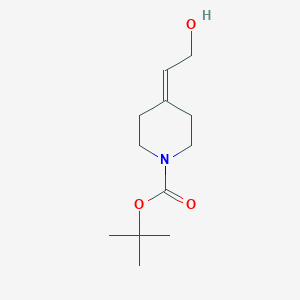

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626709 | |

| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198892-80-7 | |

| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

This guide provides a comprehensive overview of the synthesis of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, potential challenges, and optimization strategies.

Introduction

This compound (CAS No. 198892-80-7) is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The piperidine scaffold is a prevalent motif in many pharmaceuticals, and the exocyclic ethylidene alcohol functionality offers a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during synthetic manipulations and allows for facile deprotection under acidic conditions, making it an ideal precursor for the introduction of diverse substituents at the nitrogen atom in later stages of a synthetic sequence.

Synthetic Strategy: The Wittig Reaction

The most common and efficient method for the synthesis of this compound is the Wittig reaction. This Nobel Prize-winning reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[2][3][4]

The retrosynthetic analysis of the target molecule points to the disconnection of the exocyclic double bond, leading to two key starting materials: N-Boc-4-piperidone and a C2-phosphorus ylide bearing a hydroxyl group.

Core Reaction Scheme:

The overall transformation involves the reaction of N-Boc-4-piperidone with a phosphorus ylide generated in situ from (2-hydroxyethyl)triphenylphosphonium bromide.

Figure 1: Overall Synthetic Scheme

Caption: General schematic of the Wittig reaction for the synthesis of the target compound.

Mechanistic Insights

The Wittig reaction proceeds through a well-established mechanism involving the formation of a betaine intermediate and a subsequent oxaphosphetane ring, which then collapses to form the desired alkene and triphenylphosphine oxide.

-

Ylide Formation: The reaction is initiated by the deprotonation of the α-carbon of the (2-hydroxyethyl)triphenylphosphonium bromide by a strong base, such as n-butyllithium or sodium hydride, to generate the nucleophilic phosphorus ylide.

-

Nucleophilic Attack: The ylide then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone, leading to the formation of a zwitterionic betaine intermediate.

-

Oxaphosphetane Formation: The betaine undergoes a rapid ring-closure to form a four-membered oxaphosphetane intermediate.

-

Alkene Formation: The oxaphosphetane is unstable and spontaneously decomposes in an irreversible step to yield the final alkene product and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for this reaction.

Figure 2: Mechanism of the Wittig Reaction

Caption: Stepwise mechanism of the Wittig reaction.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound. This protocol is based on established methods for similar Wittig reactions.[2][3][5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| (2-hydroxyethyl)triphenylphosphonium bromide | 7237-34-5 | 387.25 | 1.2 |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |

| N-Boc-4-piperidone | 79099-07-3 | 199.25 | 1.0 |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |

| Ethyl acetate | 141-78-6 | 88.11 | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Step-by-Step Procedure

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2-hydroxyethyl)triphenylphosphonium bromide (1.2 mmol).

-

Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve N-Boc-4-piperidone (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.25 (t, 1H, =CH), 4.20 (t, 2H, -CH₂OH), 3.45 (t, 4H, piperidine-H), 2.30 (m, 4H, piperidine-H), 1.45 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~154.9 (-COO-), 140.1 (=C), 120.5 (=CH), 79.5 (-C(CH₃)₃), 60.5 (-CH₂OH), 45.0 (piperidine-C), 35.0 (piperidine-C), 28.4 (-C(CH₃)₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Safety and Handling

-

Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from any sources of ignition or moisture.

-

n-Butyllithium (if used): A pyrophoric liquid. Handle with extreme care under an inert atmosphere.

-

Anhydrous THF: A flammable liquid. Use in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Wittig reaction provides a reliable and efficient route for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture during ylide formation, is crucial for achieving high yields. The resulting product is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery.

References

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This versatile bifunctional molecule serves as a crucial building block in modern medicinal chemistry, offering a unique combination of a nucleophilic primary alcohol and a modifiable olefin, all attached to a piperidine scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions and straightforward deprotection, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document delves into the practical aspects of its synthesis, detailed spectral analysis, characteristic reactivity, and its strategic implementation in drug development workflows.

Introduction: A Versatile Piperidine Building Block

This compound (CAS No. 198892-80-7) is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a 2-hydroxyethylidene group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement provides two key reactive sites: a primary alcohol and an exocyclic double bond. The piperidine moiety itself is a prevalent scaffold in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions, thus enabling a broad spectrum of synthetic transformations.

This guide will explore the fundamental chemical properties, outline robust synthetic protocols, provide detailed spectral characterization, and discuss the reactivity and strategic applications of this important synthetic intermediate.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties is paramount for the effective utilization of any chemical intermediate.

Physical Properties

| Property | Value | Source |

| CAS Number | 198892-80-7 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1][2] |

| Molecular Weight | 227.30 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow solid or oil | General chemical supplier information |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |

Spectral Data

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 5.3-5.5 ppm (m, 1H): Olefinic proton (=CH-CH₂OH).

-

δ 4.1-4.2 ppm (d, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ 3.4-3.6 ppm (m, 4H): Piperidine ring protons adjacent to the nitrogen atom.

-

δ 2.2-2.4 ppm (m, 4H): Piperidine ring protons adjacent to the ethylidene group.

-

δ 1.46 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ 1.5-1.7 ppm (br s, 1H): Hydroxyl proton (-OH).

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 154-155 ppm: Carbonyl carbon of the Boc group.

-

δ 130-135 ppm: Quaternary olefinic carbon of the piperidine ring.

-

δ 120-125 ppm: Olefinic methine carbon.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~60 ppm: Methylene carbon of the hydroxymethyl group.

-

δ ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~30-35 ppm: Methylene carbons of the piperidine ring.

-

δ 28.4 ppm: Methyl carbons of the tert-butyl group.

Expected IR (neat, cm⁻¹):

-

3400-3300 (broad): O-H stretching of the alcohol.

-

2975, 2930, 2860: C-H stretching of the alkyl groups.

-

1680-1700: C=O stretching of the Boc carbonyl group.

-

1640-1660: C=C stretching of the exocyclic double bond.

-

1160-1170: C-O stretching of the ester and alcohol.

Expected Mass Spectrometry (ESI+):

-

m/z 228.1594 [M+H]⁺: Calculated for C₁₂H₂₂NO₃⁺.

-

m/z 250.1413 [M+Na]⁺: Calculated for C₁₂H₂₁NNaO₃⁺.

-

m/z 172.1022 [M - C₄H₉O]⁺: Fragment corresponding to the loss of the tert-butoxy group.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound involves a two-step process starting from commercially available piperidin-4-one. This strategy leverages the robust and well-established Boc protection followed by an olefination reaction.

Figure 1: General synthetic workflow for the preparation of the target compound.

Step 1: Synthesis of N-Boc-4-piperidone

The initial step involves the protection of the secondary amine of piperidin-4-one. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and highly efficient method for this transformation.

Experimental Protocol:

-

To a solution of piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.0 eq.).

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the suspension.

-

Continue stirring at room temperature for 16 hours.

-

After the reaction is complete (monitored by TLC), perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone, which can often be used in the next step without further purification.

Causality of Experimental Choices:

-

Sodium bicarbonate: Acts as a base to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

-

THF/Water solvent system: Provides a biphasic medium that dissolves both the inorganic base and the organic starting materials, facilitating the reaction.

-

Room temperature: The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling.

Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of α,β-unsaturated esters, which can then be reduced to the corresponding allylic alcohol. This approach offers excellent control over the geometry of the double bond and the byproducts are water-soluble, simplifying purification.

Figure 2: Horner-Wadsworth-Emmons approach to the target compound.

Experimental Protocol (Adapted from similar syntheses):

Step 2a: Horner-Wadsworth-Emmons Olefination

-

To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate.

Step 2b: Ester Reduction

-

Dissolve the α,β-unsaturated ester from the previous step (1.0 eq.) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

-

Add diisobutylaluminium hydride (DIBAL-H, 2.5 eq., as a solution in toluene or hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Sodium hydride: A strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to generate the reactive carbanion.

-

DIBAL-H: A powerful reducing agent that can selectively reduce esters to primary alcohols, even at low temperatures, which helps to avoid side reactions with the double bond.

-

-78 °C: This low temperature is crucial for controlling the reactivity of DIBAL-H and preventing over-reduction or undesired side reactions.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Figure 3: Key reaction pathways of the title compound.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for further functionalization.

-

O-Alkylation/Acylation: The hydroxyl group can be readily alkylated with alkyl halides under basic conditions (e.g., NaH) or acylated with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. This allows for the attachment of various linkers or pharmacophores.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄).

Reactions of the Exocyclic Double Bond

The exocyclic alkene is susceptible to a range of addition reactions.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to afford the corresponding saturated derivative, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

-

Halogenation: The double bond can react with halogens (e.g., Br₂) or N-halosuccinimides to form di- or mono-halogenated piperidines.

-

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding spiro-epoxide.

Deprotection of the Boc Group

The Boc group can be easily removed under acidic conditions, unmasking the piperidine nitrogen for subsequent reactions.

-

Acidolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol efficiently removes the Boc group, yielding the corresponding ammonium salt. This is a common strategy in the final steps of a synthetic sequence.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules. The piperidine core is a key component of numerous drugs, and the hydroxyethylidene moiety provides a convenient point for elaboration.

A notable example of the utility of related piperidine intermediates is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[4][5] While not the exact intermediate, the synthesis of Vandetanib involves a Boc-protected piperidine methanol derivative, highlighting the importance of this class of compounds in accessing complex drug targets.

The dual functionality of the title compound allows for its incorporation into molecules through either the hydroxyl group or the double bond, followed by further modifications after deprotection of the piperidine nitrogen. This makes it a strategic building block for creating libraries of compounds for screening in drug discovery programs.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data for structurally related compounds such as tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate suggest that it should be handled with care.[3]

-

Hazard Statements (anticipated): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

It is recommended to consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for the construction of complex molecular architectures. The insights provided in this technical guide regarding its synthesis, spectral properties, reactivity, and potential applications are intended to empower researchers and drug development professionals to effectively leverage this valuable compound in their synthetic endeavors.

References

-

Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7515. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. spectrabase.com [spectrabase.com]

- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate CAS number

An In-Depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

Topic: this compound CAS Number: 198892-80-7[1]

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, underlying chemical principles, and strategic applications in medicinal chemistry. The structure is designed to logically flow from fundamental properties to practical application, reflecting an approach rooted in synthetic and process chemistry.

Introduction and Strategic Importance

This compound is a valuable heterocyclic building block in modern organic synthesis and drug discovery. Its structure incorporates several key features: a piperidine ring, a common scaffold in many FDA-approved drugs; a Boc-protecting group, which allows for controlled manipulation of the piperidine nitrogen; and a reactive hydroxyethylidene moiety, which serves as a versatile handle for further chemical elaboration.[2][3]

The strategic importance of this molecule lies in its utility as an intermediate for creating more complex molecular architectures. The exocyclic double bond and the primary alcohol offer distinct points for functionalization, enabling chemists to introduce a variety of pharmacophores and explore structure-activity relationships (SAR) efficiently. This guide will detail the synthesis, mechanism, and potential applications of this important synthetic intermediate.

Physicochemical Properties and Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 198892-80-7 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethylidene)piperidine | [1] |

| Appearance | Typically a solid | [4] (by analogy) |

| SMILES | CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |

| InChI Key | ZNAVZFXRZLNPFW-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the Wittig reaction.[5][6][7] This powerful olefination technique allows for the direct conversion of a ketone into an alkene with excellent regiocontrol.

The Wittig Reaction: A Strategic Choice

The Wittig reaction is the preferred method for this transformation due to its reliability and predictability in forming the C=C double bond at the desired position. The starting material, tert-butyl 4-oxopiperidine-1-carboxylate (commonly known as N-Boc-4-piperidone), is commercially available and relatively inexpensive. The reaction involves the formation of a phosphorus ylide, which then reacts with the ketone.

The overall synthetic transformation is depicted below.

Caption: Overall synthetic scheme for the target compound via the Wittig reaction.

Step-by-Step Reaction Mechanism

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The Wittig reaction proceeds through a concerted [2+2] cycloaddition pathway.

-

Ylide Formation: A strong base deprotonates the phosphonium salt to form the nucleophilic phosphorus ylide.

-

Nucleophilic Attack & Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This forms a four-membered ring intermediate known as an oxaphosphetane.

-

Cycloreversion: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the desired alkene) and a very stable P=O double bond (triphenylphosphine oxide). The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.

Caption: Simplified mechanism of the Wittig reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always conduct their own risk assessment and optimize conditions as necessary.

Materials:

-

(2-Hydroxyethyl)triphenylphosphonium bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[8]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (2-hydroxyethyl)triphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to orange or red).

-

-

Reaction with Ketone:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.

-

Cool the ylide solution back down to 0 °C.

-

Add the solution of N-Boc-4-piperidone dropwise to the ylide solution via a dropping funnel or syringe pump over 20-30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs.[2] this compound serves as a key starting point for introducing functionality that can interact with biological targets.

A Versatile Synthetic Intermediate

The dual functionality of the molecule allows for a range of subsequent reactions:

-

The Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, used in ether or ester formation, or converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.[9]

-

The Alkene: Can undergo various transformations such as hydrogenation, epoxidation, dihydroxylation, or ozonolysis.

-

The Boc-Group: Can be easily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through acylation, alkylation, or reductive amination.

This versatility makes it an ideal precursor for building libraries of compounds for high-throughput screening.

Caption: Potential synthetic pathways from the target molecule.

Safety and Handling

While a specific safety data sheet for this compound is not publicly available, related compounds such as tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are classified with GHS hazard statements.[10] It is prudent to handle this compound with similar precautions.

-

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound (CAS: 198892-80-7) is a synthetically valuable and versatile building block. Its efficient synthesis via the Wittig reaction from readily available starting materials makes it an attractive intermediate for drug discovery programs. The presence of multiple, orthogonally reactive functional groups provides chemists with a powerful tool for generating molecular diversity and developing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the research and development landscape.

References

-

TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. [Link]

-

Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem. [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Bifunctional Piperidine Intermediate

An In-Depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore logical and efficient synthetic pathways with mechanistic insights, and discuss its strategic application in the development of complex molecular architectures for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this versatile intermediate effectively.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal core for targeting a multitude of biological receptors. The strategic introduction of functional groups onto this core is a cornerstone of drug design.

This compound, hereafter referred to as Compound 1 , is a particularly valuable synthetic intermediate. It combines three critical features:

-

A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions while enhancing solubility in organic solvents. Its clean, acid-labile removal is a significant advantage in multi-step syntheses.

-

An Exocyclic Alkene: The ethylidene moiety introduces a point of unsaturation that can be further functionalized through various reactions such as hydrogenation, oxidation, or addition reactions.

-

A Primary Alcohol: The terminal hydroxyl group serves as a versatile handle for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

This guide will elucidate the properties and synthetic logic required to fully exploit the potential of this powerful building block.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the starting point for all subsequent experimental design. The key identifiers and properties of Compound 1 are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1][2] |

| CAS Number | 198892-80-7 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethylidene)piperidine | [1] |

| InChI Key | ZNAVZFXRZLNPFW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(CCC1=CCO)C(=O)OC(C)(C)C |

Synthesis and Mechanistic Considerations

The most reliable and common approach to synthesizing Compound 1 is through an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction, starting from the readily available N-Boc-4-piperidone.

Proposed Synthetic Workflow

The HWE reaction is often preferred over the classical Wittig reaction in this context due to the easier removal of the water-soluble phosphate byproduct and generally higher yields for stabilized ylides. The workflow involves the preparation of a phosphonate ester followed by the olefination step.

Caption: Proposed Horner-Wadsworth-Emmons (HWE) synthetic workflow.

Experimental Protocol (Self-Validating)

This protocol is a representative procedure based on established HWE methodology.

Materials:

-

Diethyl (2-hydroxyethyl)phosphonate (or a protected version)

-

N-Boc-4-piperidone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.

-

Ylide Formation: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Slowly add a solution of diethyl (2-hydroxyethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise. Causality: This step involves the deprotonation of the phosphonate by the strong base (NaH) to form the reactive carbanion (ylide). The evolution of hydrogen gas will be observed.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.05 equivalents) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Trustworthiness: This step safely neutralizes the excess NaH and protonates the alkoxide intermediate.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Compound 1 .

Applications in Drug Discovery

The trifunctional nature of Compound 1 makes it a highly sought-after building block. The piperidine core is a common motif in centrally active agents, and the versatile handles allow for rapid library synthesis and structure-activity relationship (SAR) studies.

Caption: Reactive sites and potential derivatizations of Compound 1.

While direct precursors can vary, the strategic importance of such functionalized piperidines is underscored by their presence in complex pharmaceuticals. For example, related N-Boc-piperidine intermediates are crucial in the synthesis of targeted cancer therapies like Crizotinib and Vandetanib.[3][4] The availability of reliable building blocks like Compound 1 directly accelerates the discovery and development of new chemical entities.[5]

Spectroscopic Characterization for Validation

Validation of the synthesized product is critical. The following are the expected spectroscopic signatures for Compound 1 .

-

¹H NMR (in CDCl₃):

-

δ ~5.4-5.6 ppm: A triplet corresponding to the vinylic proton (=CH-).

-

δ ~4.1-4.2 ppm: A doublet for the two protons of the hydroxyl-bearing methylene group (-CH₂OH).

-

δ ~3.4-3.6 ppm: Broad multiplet for the four piperidine protons adjacent to the nitrogen (-CH₂-N-CH₂-).

-

δ ~2.2-2.4 ppm: Multiplets for the four piperidine protons adjacent to the double bond.

-

δ 1.46 ppm: A sharp singlet for the nine protons of the tert-butyl group (-C(CH₃)₃).

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃):

-

δ ~155 ppm: Carbonyl carbon of the Boc group (-C=O).

-

δ ~140 ppm: Quaternary olefinic carbon of the piperidine ring.

-

δ ~120 ppm: Vinylic CH of the ethylidene group.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~60 ppm: Methylene carbon bearing the hydroxyl group (-CH₂OH).

-

δ ~45 ppm: Piperidine carbons adjacent to the nitrogen.

-

δ ~30-35 ppm: Other piperidine ring carbons.

-

δ 28.4 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 228.15

-

Expected [M+Na]⁺: 250.13

-

Safety and Handling

While specific toxicity data for Compound 1 is not widely published, data from structurally similar compounds provides a basis for safe handling protocols. Related piperidine derivatives are classified with the following hazards:

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a high-value, versatile intermediate whose strategic importance in drug discovery cannot be overstated. Its well-defined physicochemical properties, coupled with a robust and logical synthetic pathway via the Horner-Wadsworth-Emmons reaction, make it an accessible and powerful tool for medicinal chemists. The multiple functional handles—the protected amine, the alkene, and the primary alcohol—provide numerous avenues for diversification, enabling the rapid exploration of chemical space and the construction of complex, biologically active molecules. Proper understanding and application of the principles outlined in this guide will facilitate innovation and accelerate the development of next-generation therapeutics.

References

- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

- tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. nbinno.com [nbinno.com]

- 6. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this versatile building block through detailed ¹H and ¹³C NMR spectral interpretation. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a tert-butoxycarbonyl (Boc) protecting group and a reactive hydroxyethylidene moiety. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Conformation

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1] The bulky Boc group on the nitrogen is expected to influence the conformational equilibrium, although its precise effect can be complex. The exocyclic double bond at the 4-position introduces some rigidity to that part of the ring.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.[2][3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.40 | t | 1H | =CH-CH₂OH | Olefinic proton, deshielded by the double bond. Coupled to the adjacent CH₂ group. |

| ~4.20 | d | 2H | =CH-CH₂OH | Protons on the carbon adjacent to the hydroxyl group and the double bond. Deshielded by both. Coupled to the olefinic proton. |

| ~3.45 | t | 4H | N-CH₂ (ring) | Protons on the carbons adjacent to the nitrogen atom of the piperidine ring. |

| ~2.35 | t | 4H | C-CH₂ (ring) | Protons on the carbons adjacent to the C=C double bond in the piperidine ring. |

| ~1.80 | s (br) | 1H | -OH | Hydroxyl proton, chemical shift can be variable and the peak is often broad. May not show coupling. |

| 1.47 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group of the Boc protecting group, highly shielded and magnetically equivalent, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shifts are indicative of the type of carbon (e.g., sp³, sp², C=O).[2][3][5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 154.8 | C=O (Boc) | Carbonyl carbon of the carbamate, highly deshielded. |

| 138.0 | C₄ (ring) | Quaternary carbon of the piperidine ring involved in the double bond. |

| 121.0 | =CH-CH₂OH | Olefinic carbon bonded to a proton. |

| 79.5 | -C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| 68.0 | =CH-CH₂OH | Carbon bearing the hydroxyl group, deshielded by the oxygen. |

| 44.0 | C₂, C₆ (ring) | Carbons adjacent to the nitrogen in the piperidine ring. |

| 35.0 | C₃, C₅ (ring) | Carbons adjacent to the C=C double bond in the piperidine ring. |

| 28.4 | -C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group, highly shielded. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural verification, a standardized experimental procedure is crucial.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Ensure an adequate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

A relaxation delay of 2-5 seconds is typically used.

-

Advanced 2D NMR for Unambiguous Assignments

For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems. For instance, a cross-peak between the signals at ~5.40 ppm and ~4.20 ppm would confirm the coupling between the olefinic proton and the adjacent methylene protons.

-

HSQC: Correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in Tables 1 and 2.

Figure 3: Relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

The NMR spectroscopic data of this compound are highly informative for its structural characterization. The predicted ¹H and ¹³C NMR spectra, based on established principles, provide a clear roadmap for the identification and assignment of all key signals. By following the detailed experimental protocol and leveraging advanced 2D NMR techniques when necessary, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

-

Wikipedia. (2024). Piperidine. Retrieved from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Journal of Applied Research and Technology. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

SciELO México. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate

A comprehensive analysis of the spectroscopic characteristics of this key synthetic intermediate remains a critical gap in the available scientific literature. This guide addresses the current state of knowledge and outlines the expected spectroscopic features based on established chemical principles, providing a foundational framework for researchers in drug discovery and organic synthesis.

Introduction

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine ring, a protected amine functionality (Boc group), and a reactive hydroxyethylidene moiety, offers multiple points for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic pathways.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that will dictate its spectroscopic signature are the tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, the exocyclic double bond of the ethylidene group, and the primary alcohol.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Predicted Spectrum

The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the piperidine ring and the presence of diastereotopic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.5 - 6.0 | Triplet (t) or Doublet of Triplets (dt) | 1H | =CH-CH₂OH | The vinylic proton will be downfield due to the double bond and deshielded by the adjacent CH₂ group. |

| ~4.1 - 4.3 | Doublet (d) | 2H | =CH-CH₂OH | Protons on the carbon bearing the hydroxyl group, coupled to the vinylic proton. |

| ~3.4 - 3.6 | Broad multiplet | 4H | N-CH₂ (piperidine) | The protons on the carbons adjacent to the nitrogen are deshielded by the electronegative atom. The broadness is due to restricted rotation around the N-Boc bond and ring conformational exchange. |

| ~2.2 - 2.4 | Multiplet | 4H | C-CH₂ (piperidine) | The remaining piperidine ring protons. |

| ~2.0 - 2.5 | Broad singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may exchange with D₂O. |

| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Predicted Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is typically found in this region. |

| ~130 - 140 | C=CH | The sp² carbon of the double bond attached to the piperidine ring. |

| ~120 - 130 | C=CH | The sp² carbon of the double bond attached to the CH₂OH group. |

| ~79.5 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~60 - 65 | -CH₂OH | The carbon bearing the hydroxyl group. |

| ~40 - 45 | N-CH₂ (piperidine) | The carbons adjacent to the nitrogen atom. |

| ~30 - 35 | C-CH₂ (piperidine) | The other carbons of the piperidine ring. |

| 28.4 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

-

Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3600 | Broad | O-H stretch | Characteristic of the hydroxyl group. |

| 2850-3000 | Medium-Strong | C-H stretch (sp³ and sp²) | Aliphatic and vinylic C-H bonds. |

| ~1690 | Strong | C=O stretch (carbamate) | The carbonyl of the Boc protecting group. |

| ~1640 | Medium | C=C stretch | The exocyclic double bond. |

| 1160-1250 | Strong | C-O stretch | C-O bonds of the carbamate and the alcohol. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat compound (if liquid or a low-melting solid) or a finely ground solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

-

Molecular Formula: C₁₂H₂₁NO₃

-

Molecular Weight: 227.30 g/mol

-

Expected [M+H]⁺: m/z 228.15

-

Expected [M+Na]⁺: m/z 250.13

-

Key Fragmentation: A prominent fragment is expected from the loss of the tert-butyl group (-57) or isobutylene (-56), and the loss of the entire Boc group (-101).

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it onto an LC column for separation prior to MS analysis.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and analyze the fragmentation pattern to confirm the structure.

Figure 3. A simplified schematic of the mass spectrometry process.

Conclusion

While experimental spectroscopic data for this compound is not currently well-documented in public databases, a thorough analysis of its structure allows for a reliable prediction of its spectral characteristics. This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data, which can serve as a valuable reference for researchers working with this important synthetic intermediate. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data, which will be essential for the definitive characterization of this compound in future studies. The availability of such data in the public domain would be a significant contribution to the fields of organic and medicinal chemistry.

References

As this guide is based on predictive analysis derived from fundamental principles of spectroscopy, direct literature citations for the spectroscopic data of the title compound are not available. The information presented is based on established knowledge found in standard organic chemistry and spectroscopy textbooks. For foundational knowledge, the following resources are recommended:

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Field, L.D., Li, H., & Magill, A.M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate literature review

An In-depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Introduction

This compound, a key synthetic intermediate, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common scaffold in numerous FDA-approved drugs, which is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule. The exocyclic hydroxyethylidene moiety provides two reactive centers: a primary alcohol and a carbon-carbon double bond. These features make it a versatile building block for constructing more complex molecular architectures and introducing diverse pharmacophores.[2] This guide provides a comprehensive overview of its synthesis, detailed experimental protocols, characterization data, and its strategic applications in the field of drug discovery.

| Chemical Properties | |

| Molecular Formula | C₁₂H₂₁NO₃[3] |

| Molecular Weight | 227.30 g/mol [3] |

| CAS Number | 198892-80-7[3] |

| IUPAC Name | This compound |

| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 4-(2-hydroxyethylidene)piperidine-1-carboxylic acid tert-butyl ester[3] |

Core Synthesis Strategy: The Wittig Reaction

The most direct and widely employed method for the synthesis of this compound is the Wittig olefination. This Nobel Prize-winning reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (also known as a Wittig reagent).[4][5]

The strategic choice of the Wittig reaction is dictated by its efficiency in creating the exocyclic double bond at a specific position, a task that can be challenging with other methods like elimination reactions, which often yield mixtures of isomers.[5] In this context, the reaction involves the coupling of N-Boc-4-piperidone with a phosphorus ylide bearing a protected or unprotected hydroxyethyl group.

Mechanism and Rationale

The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the ketone.[4]

-

Ylide Formation: A phosphonium salt is deprotonated using a strong base to form the nucleophilic phosphorus ylide. The acidity of the proton alpha to the phosphorus is significantly increased, making this deprotonation feasible with bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4][6]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.

-

Oxaphosphetane Intermediate: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[5]

-

Irreversible Decomposition: The oxaphosphetane intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene product.[4]

Selection of Reagents and Conditions

The choice of reagents is critical for a successful synthesis.

-

Phosphonium Salt: (2-Hydroxyethyl)triphenylphosphonium bromide is a common precursor. However, the free hydroxyl group can interfere with the strong base used for ylide generation. Therefore, a protection strategy is often employed, using a precursor like (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)triphenylphosphonium bromide, which can be deprotected post-reaction.

-

Base: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a standard choice. It ensures complete and rapid formation of the ylide.[6]

-

Solvent: Anhydrous THF is ideal as it is aprotic and effectively solvates the reagents and intermediates. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive ylide and base by atmospheric moisture and oxygen.

-

Temperature: Ylide formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and minimize side reactions. The reaction with the ketone can then be allowed to slowly warm to room temperature.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound using a protected ylide precursor.

Step-by-Step Methodology:

-

Ylide Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)triphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe. Stir the resulting deep orange-red mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Workup and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the THP-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in methanol and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl in dioxane). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Final Isolation: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and concentrate the mixture. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound as a pure solid or oil.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is used for full characterization.

| Technique | Expected Observations |

| ¹H NMR | Signals for the Boc group (~1.4 ppm, s, 9H), piperidine ring protons (multiplets, ~2.2-3.5 ppm, 8H), the vinyl proton (~5.4 ppm, t, 1H), and the methylene protons adjacent to the hydroxyl group (~4.2 ppm, d, 2H). |

| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the sp² carbons of the double bond (~120 ppm and ~140 ppm), and the CH₂OH carbon (~60 ppm). |

| Mass Spec (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z 228.15.[7] |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), strong C=O stretch of the carbamate (~1680 cm⁻¹), and a C=C stretch (~1650 cm⁻¹). |

Applications in Drug Discovery

This compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Modification of the Hydroxyl Group: The primary alcohol is a convenient handle for introducing a wide range of functionalities. It can be oxidized to the corresponding aldehyde, esterified with various carboxylic acids, or converted into ethers. It can also be transformed into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution to introduce amines, azides, or other heteroatoms.[8]

-

Modification of the Alkene: The exocyclic double bond can undergo various transformations. Catalytic hydrogenation can provide the saturated analog, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[9] It can also undergo epoxidation, dihydroxylation, or ozonolysis, leading to a diverse array of downstream products.

-

Deprotection and N-Functionalization: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), freeing the piperidine nitrogen for further modification, such as N-alkylation or N-arylation, which is a common strategy in the synthesis of bioactive molecules.

This multi-faceted reactivity allows chemists to explore chemical space efficiently, making this compound a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Wittig reaction, coupled with the versatile reactivity of its hydroxyl, alkene, and protected amine functionalities, provides a robust platform for the development of novel therapeutics. This guide has outlined the fundamental principles behind its synthesis, provided a detailed and rationalized experimental protocol, and highlighted its potential as a key intermediate for drug discovery professionals.

References

-

PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Molbase. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

-

Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-